
Tenofovir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir-d5 is a deuterated form of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV and chronic hepatitis B. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir-d5 involves multiple steps, starting from commercially available starting materials. One common method includes the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using an alcohol dehydrogenase, followed by aminolysis and hydrolysis to form the desired product . The reaction conditions typically involve the use of biocatalysts such as lipase from Burkholderia cepacia and alcohol dehydrogenase from Lactobacillus kefir .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes and optimized reaction conditions can enhance yield and purity. The key steps include the stereoselective reduction, aminolysis, and hydrolysis, followed by purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tenofovir-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Tenofovir-d5 has a wide range of scientific research applications:
Mechanism of Action
Tenofovir-d5 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. Once activated by bi-phosphorylation, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination . This inhibition prevents the replication of viral DNA, thereby reducing the viral load in patients .
Comparison with Similar Compounds
Similar Compounds
Tenofovir disoproxil fumarate: A prodrug of tenofovir with improved oral bioavailability.
Tenofovir alafenamide: Another prodrug with enhanced renal safety and lower systemic exposure.
Uniqueness
Tenofovir-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and reduce the rate of degradation. This can lead to better pharmacokinetic properties and potentially lower dosing requirements compared to non-deuterated forms .
Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2 |
InChI Key |
SGOIRFVFHAKUTI-WBKASDIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
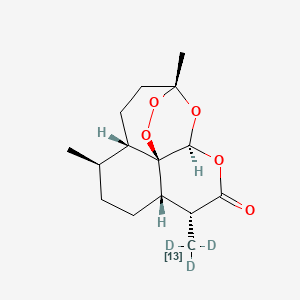
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
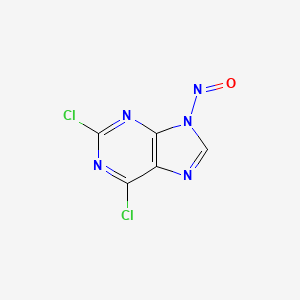
![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)
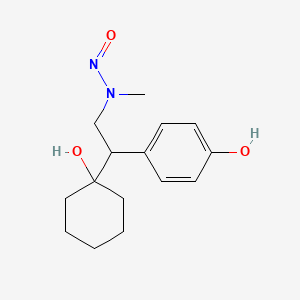

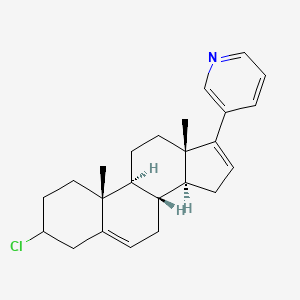
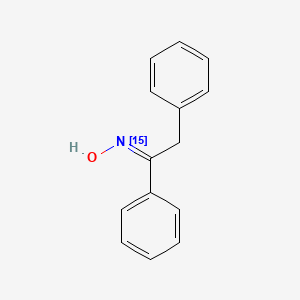
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)


![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
